molecular formula C13H13N5O2 B12920183 1-Cyano-2-(3-hydrazinylquinoxalin-2(1H)-ylidene)ethyl acetate

1-Cyano-2-(3-hydrazinylquinoxalin-2(1H)-ylidene)ethyl acetate

Cat. No.: B12920183
M. Wt: 271.27 g/mol
InChI Key: KHEXTXDXTGBBDR-SDQBBNPISA-N
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Description

1-Cyano-2-(3-hydrazinylquinoxalin-2(1H)-ylidene)ethyl acetate is a complex organic compound that features a quinoxaline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyano-2-(3-hydrazinylquinoxalin-2(1H)-ylidene)ethyl acetate typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a dicarbonyl compound.

    Introduction of the Hydrazinyl Group: This step might involve the reaction of the quinoxaline derivative with hydrazine or a hydrazine derivative.

    Addition of the Cyano Group: This could be done through a nucleophilic substitution reaction.

    Acetylation: The final step might involve the acetylation of the intermediate compound to introduce the acetate group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Cyano-2-(3-hydrazinylquinoxalin-2(1H)-ylidene)ethyl acetate can undergo various chemical reactions, including:

    Oxidation: This could lead to the formation of quinoxaline N-oxides.

    Reduction: This might reduce the cyano group to an amine.

    Substitution: The hydrazinyl group could be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while reduction could yield amines.

Scientific Research Applications

1-Cyano-2-(3-hydrazinylquinoxalin-2(1H)-ylidene)ethyl acetate could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its potential as a therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Such as 2,3-dimethylquinoxaline.

    Hydrazinyl Compounds: Such as phenylhydrazine derivatives.

    Cyano Compounds: Such as cyanoacetamide derivatives.

Uniqueness

1-Cyano-2-(3-hydrazinylquinoxalin-2(1H)-ylidene)ethyl acetate is unique due to its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C13H13N5O2

Molecular Weight

271.27 g/mol

IUPAC Name

[(2Z)-1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate

InChI

InChI=1S/C13H13N5O2/c1-8(19)20-9(7-14)6-12-13(18-15)17-11-5-3-2-4-10(11)16-12/h2-6,9,16H,15H2,1H3,(H,17,18)/b12-6-

InChI Key

KHEXTXDXTGBBDR-SDQBBNPISA-N

Isomeric SMILES

CC(=O)OC(/C=C\1/C(=NC2=CC=CC=C2N1)NN)C#N

Canonical SMILES

CC(=O)OC(C=C1C(=NC2=CC=CC=C2N1)NN)C#N

Origin of Product

United States

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